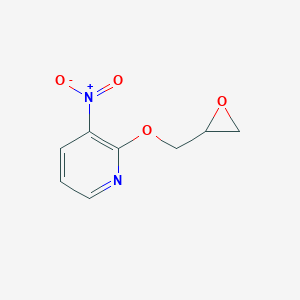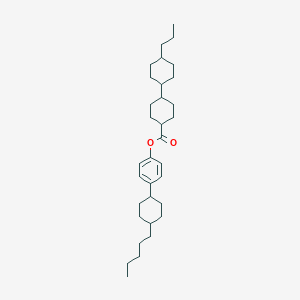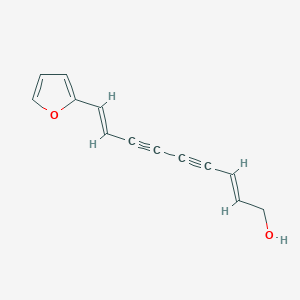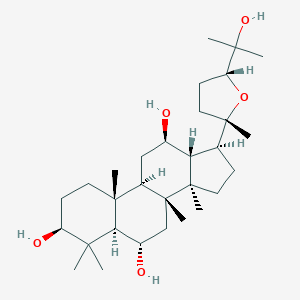
3-Nitro-2-(2-oxiranylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-(2-oxiranylmethoxy)pyridine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NOPO and is a heterocyclic compound that contains a pyridine ring.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-(2-oxiranylmethoxy)pyridine is not yet fully understood. However, it is believed that this compound acts by inhibiting the growth and proliferation of bacteria, fungi, and cancer cells. It is also believed to interfere with the DNA synthesis and repair mechanisms of these cells.
Biochemical and Physiological Effects:
3-Nitro-2-(2-oxiranylmethoxy)pyridine has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the production of various enzymes and proteins in bacteria and fungi. This compound has also been found to have low toxicity levels, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Nitro-2-(2-oxiranylmethoxy)pyridine in lab experiments is its low toxicity levels. This makes it a safer alternative to other chemical compounds that have similar properties. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Nitro-2-(2-oxiranylmethoxy)pyridine. One of the main areas of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, further research can be conducted to explore the potential use of this compound in drug development and as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Nitro-2-(2-oxiranylmethoxy)pyridine involves the reaction of 2-chloromethyl-3-nitropyridine with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound. This method of synthesis has been reported in various research articles and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
3-Nitro-2-(2-oxiranylmethoxy)pyridine has potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, and anticancer properties. This compound has been found to be effective against various strains of bacteria and fungi, including drug-resistant strains. It has also shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
139024-38-7 |
|---|---|
Nombre del producto |
3-Nitro-2-(2-oxiranylmethoxy)pyridine |
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3-nitro-2-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-5-6-4-13-6/h1-3,6H,4-5H2 |
Clave InChI |
CWMXWPJYNMJVGF-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
Sinónimos |
Pyridine, 3-nitro-2-(oxiranylmethoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)






